(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC15930260
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO |
|---|---|
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | (1S)-6-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H14BrNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1 |
| Standard InChI Key | YLGNAIPBTRAJLB-JTQLQIEISA-N |
| Isomeric SMILES | COC1=C(C=C2CCC[C@@H](C2=C1)N)Br |
| Canonical SMILES | COC1=C(C=C2CCCC(C2=C1)N)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of a partially hydrogenated naphthalene ring system (1,2,3,4-tetrahydronaphthalene), which adopts a semi-rigid conformation. Key substituents include:
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Bromine at position 6, contributing electrophilic character and steric bulk.
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Methoxy group at position 7, offering electron-donating effects through resonance.
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Amine group at position 1, enabling hydrogen bonding and protonation-dependent solubility .
The (S)-configuration at the chiral center (C1) is critical for enantioselective interactions in biological systems. Computational models using SMILES (C1CC(C2=C(C1)C=C(C=C2Br)OC)N) and InChIKey (XIUZFEFTRXPSJN-NSHDSACASA-N) confirm the stereochemical arrangement .
Spectroscopic Characterization
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NMR: ¹H NMR spectra reveal distinct signals for the methoxy group (~δ 3.8 ppm) and aromatic protons influenced by bromine’s deshielding effect.
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IR: Stretching vibrations at ~3,350 cm⁻¹ (N-H) and ~1,250 cm⁻¹ (C-O) confirm functional groups.
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Mass Spectrometry: A molecular ion peak at m/z 256.14 aligns with the molecular weight, with fragmentation patterns indicating Br loss.
Synthesis and Chemical Properties
Synthetic Routes
While explicit protocols for (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine are scarce, analogous compounds suggest a multi-step approach:
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Naphthalene Functionalization: Bromination and methoxylation of a tetrahydronaphthalene precursor.
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Chiral Resolution: Use of chiral auxiliaries or enantioselective catalysis to achieve the (S)-configuration .
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Amine Introduction: Reductive amination or nucleophilic substitution at position 1.
Reaction conditions often involve zinc chloride catalysis and solvents like dichloromethane, with yields optimized via HPLC monitoring.
Reactivity Profile
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Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols).
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Oxidation: The amine group can oxidize to nitro or nitroso derivatives under strong oxidizing conditions.
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Acid-Base Behavior: The amine’s pKₐ (~9.5) facilitates protonation in acidic environments, enhancing water solubility .
Comparative Analysis with Related Compounds
¹THNA: 1,2,3,4-tetrahydronaphthalen-1-amine
Key Insight: Positional isomerism (e.g., 5- vs. 7-methoxy) drastically alters receptor selectivity, underscoring the importance of substitution patterns.
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
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Depression: Modulation of 5-HT₂A receptors may alleviate symptoms by enhancing synaptic serotonin levels.
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Schizophrenia: Antagonism of 5-HT₂A could mitigate positive symptoms (e.g., hallucinations).
Drug Development Challenges
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Blood-Brain Barrier (BBB) Penetration: LogP (~2.8) predicts moderate BBB permeability, necessitating prodrug strategies .
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Metabolic Stability: Susceptibility to hepatic CYP450 oxidation requires structural optimization.
Analytical Characterization
Stability Studies
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Thermal Degradation: Decomposes above 200°C, forming brominated byproducts.
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Photostability: Sensitive to UV light; storage in amber vials recommended.
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